4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride
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Overview
Description
4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride typically involves the reaction of 4-methyl-3-nitroaniline with hydrazine derivatives. One common method includes the reduction of the nitro group to an amine, followed by cyclization with hydrazine to form the pyrazole ring. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions include N-oxides, pyrazoline derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-3-yl)aniline
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- 4-(1H-Imidazol-1-yl)aniline
Uniqueness
4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-pyrazol-1-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-8-3-4-9(11)7-10(8)13-6-2-5-12-13;;/h2-7H,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKFPXVVZYZJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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